2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound It features a thieno[3,2-d]pyrimidin-4-one core, which is fused with various functional groups, including a 4-chlorophenyl, 1,2,4-oxadiazol-5-yl, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of appropriate thieno[3,2-d]pyrimidin-4-one derivatives with 1,2,4-oxadiazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studying the biological activities of heterocyclic compounds, including their antimicrobial and antiviral properties.
Industrial Applications: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with various signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, known for their diverse biological activities.
Uniqueness
2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(28)31-13-19-26-21(27-30-19)15-8-10-16(24)11-9-15/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKGXFSVRQBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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